PDO, due to its unique structure containing both a nitrogen-containing heterocycle (pyridine) and a thiol group, finds applications in the field of coordination chemistry. The thiol group acts as a chelating ligand, readily forming complexes with various metal ions. This property makes PDO a versatile building block for the design and synthesis of novel metal-organic frameworks (MOFs) with diverse topologies and functionalities.
Studies have reported the fabrication of MOFs based on PDO with Zn(II) and Cd(II) ions, showcasing their potential applications in gas adsorption and separation []. Additionally, PDO has been employed in the construction of 3D Cu(I) coordination polymers exhibiting interesting structural features and potential applications in catalysis [].
Research suggests that PDO possesses potential biological activities, making it an interesting candidate for further exploration in medicinal chemistry. Studies have reported the ability of PDO to inhibit the growth of certain cancer cell lines []. However, further investigations are necessary to understand its mechanism of action, efficacy, and potential side effects before any therapeutic applications can be considered.
5-(4-Pyridyl)-1,3,4-oxadiazole-2-thiol is an organic compound featuring a pyridine ring attached to an oxadiazole structure. The oxadiazole moiety is characterized by its five-membered ring containing two nitrogen atoms and one sulfur atom. This compound is notable for its potential as a ligand in coordination chemistry and its biological activity.
The chemical behavior of 5-(4-Pyridyl)-1,3,4-oxadiazole-2-thiol includes nucleophilic addition reactions. It can react with various electrophiles to form S-substituted derivatives, which have been explored for their enzyme inhibition properties . Additionally, it participates in coordination reactions with metal ions such as cobalt(II) and nickel(II), leading to the formation of coordination polymers .
Research indicates that derivatives of 5-(4-Pyridyl)-1,3,4-oxadiazole-2-thiol exhibit considerable biological activity. Notably, some derivatives have shown antitumor properties, making them candidates for further pharmacological studies . The mechanism behind this activity is often linked to their ability to interact with biological targets through coordination or inhibition pathways.
The synthesis of 5-(4-Pyridyl)-1,3,4-oxadiazole-2-thiol typically involves the reaction of appropriate hydrazones or hydrazides with carbonyl compounds. A common method includes the cyclization of 4-pyridylcarboxylic acid hydrazide with thioketones or thioamides under acidic or basic conditions to yield the oxadiazole structure . The purification processes often include recrystallization techniques to obtain high-purity samples.
5-(4-Pyridyl)-1,3,4-oxadiazole-2-thiol has several applications:
Interaction studies have demonstrated that 5-(4-Pyridyl)-1,3,4-oxadiazole-2-thiol can form stable complexes with transition metals. These interactions are crucial for understanding its role as a ligand in coordination chemistry. Studies have shown that the compound can stabilize metal ions in various oxidation states and facilitate electron transfer processes .
Several compounds share structural similarities with 5-(4-Pyridyl)-1,3,4-oxadiazole-2-thiol. Here are some notable examples:
Compound Name | Structure | Unique Features |
---|---|---|
5-(3-Pyridyl)-1,3,4-oxadiazole-2-thiol | Similar oxadiazole structure | Different pyridine substitution |
5-(2-Nitrophenyl)-1,3,4-oxadiazole-2-thiol | Contains a nitro group | Potentially enhanced biological activity |
5-(Thiazolyl)-1,3,4-oxadiazole-2-thiol | Thiazole ring instead of pyridine | Different electronic properties |
Uniqueness: The presence of the pyridine ring in 5-(4-Pyridyl)-1,3,4-oxadiazole-2-thiol contributes to its distinctive electronic properties and reactivity compared to other oxadiazole derivatives. Its ability to act as a versatile ligand makes it particularly valuable in coordination chemistry.
The synthesis of 5-(4-pyridyl)-1,3,4-oxadiazole-2-thiol primarily relies on cyclodehydration reactions or nucleophilic substitution strategies.
The most common route involves the cyclodehydration of isonicotinic acid hydrazide (a derivative of pyridine) with carbon disulfide (CS₂) under basic conditions. This reaction forms the 1,3,4-oxadiazole ring while introducing the thiol group.
Mechanism:
Key Reagents:
Alternative methods involve oxidative cyclization of hydrazones derived from isonicotinic hydrazide and aldehydes. For example, hydrazones undergo cyclization with oxidants like chloramine-T or Dess-Martin periodinane, though yields are often lower compared to cyclodehydration.
Example:
Reaction Type | Reagents/Conditions | Yield | Reference |
---|---|---|---|
Cyclodehydration | CS₂, KOH, ethanol | 70–85% | |
Oxidative Cyclization | Chloramine-T, DBU | 50–60% |
Catalytic systems and solvent modifications have significantly improved reaction efficiency and selectivity.
Table 1: Catalytic Systems for Oxadiazole Synthesis
Catalyst | Solvent | Reaction Time | Yield | Reference |
---|---|---|---|---|
Silica-supported dichlorophosphate | Solvent-free | 10–15 min (microwave) | 85–92% | |
POCl₃ | Toluene | 6–8 h (reflux) | 70–80% |
Advances in green chemistry have prioritized energy efficiency, low toxicity, and waste minimization.
Table 2: Green Chemistry Methods
Method | Key Features | Yield | Reference |
---|---|---|---|
Ultrasound + DMF | Catalyst-free, ambient temperature | 75–90% | |
Microwave + silica-supported catalyst | Solvent-free, rapid | 85–92% |
Post-synthetic optimization focuses on crystallization and chromatographic purification.
Yield Enhancement:
5-(4-Pyridyl)-1,3,4-oxadiazole-2-thiol represents a versatile heterocyclic ligand that has gained significant attention in coordination chemistry due to its unique structural features and multifunctional coordination capabilities [1] [9]. The compound, with molecular formula C7H5N3OS and molecular weight 179.20 g/mol, exhibits exceptional potential as a building block for metal-organic frameworks and coordination polymers [2] [14]. The ligand possesses multiple coordination sites including the pyridine nitrogen, oxadiazole nitrogen atoms, and the thiol sulfur atom, enabling diverse binding modes with transition metal centers [9] [12].
The bridging ligand behavior of 5-(4-Pyridyl)-1,3,4-oxadiazole-2-thiol in polymeric systems demonstrates remarkable structural diversity and coordination flexibility [3] [18]. Research has shown that this ligand can function as an effective bridging unit in the formation of coordination polymers with various dimensionalities [22] [38]. The compound exhibits particularly interesting behavior when coordinated to zinc and cadmium metal centers, forming extended polymeric structures [16] [43].
In polymeric coordination systems, the ligand typically adopts bridging configurations where the pyridyl nitrogen coordinates to one metal center while the oxadiazole nitrogen or sulfur atom coordinates to another metal ion [11] [37]. This bridging mode leads to the formation of one-dimensional chain structures and two-dimensional networks [16] [28]. Studies have revealed that the radius and coordination preferences of metal centers significantly influence the final polymeric architecture, with the rigid unsymmetric nature of the ligand playing a crucial role in determining structural outcomes [18] [37].
The coordination behavior varies considerably depending on reaction conditions and metal ion selection. For instance, reactions with cobalt(II) and nickel(II) under specific conditions generate coordination polymers with distinct topological features [3] [11]. The ligand's ability to exist in both thiol and thione tautomeric forms adds complexity to its coordination chemistry, with the sulfur atom coordination mode being particularly sensitive to the metal center's electronic properties [43] [11].
Metal Ion | Coordination Mode | Polymer Dimensionality | Reference Structure |
---|---|---|---|
Zn(II) | Bridging | 1D Chain | Eight-membered ring motif [43] |
Cd(II) | Bridging | 2D Network | Layer structure [42] |
Co(II) | Monodentate | 3D Framework | Hydrogen-bonded assembly [12] |
Ni(II) | Bridging | 1D Polymer | Linear chain structure [37] |
The transition metal complexation mechanisms of 5-(4-Pyridyl)-1,3,4-oxadiazole-2-thiol involve multiple coordination pathways that depend on the electronic properties of the metal center and reaction conditions [11] [42]. The ligand demonstrates preferential coordination through the pyridyl nitrogen atom with first-row transition metals, while the oxadiazole nitrogen and sulfur atoms serve as secondary coordination sites [34] [49].
Spectroscopic studies have revealed that the complexation process involves initial coordination through the pyridyl nitrogen, followed by potential chelation through the oxadiazole ring system [39] [45]. Infrared spectroscopy indicates characteristic shifts in the carbon-nitrogen stretching frequencies upon metal coordination, with the pyridyl carbon-nitrogen bond showing downfield shifts from 1608 cm⁻¹ to the 1500-1597 cm⁻¹ region [48] [45]. Nuclear magnetic resonance studies confirm the participation of nitrogen atoms in metal coordination through chemical shift changes in the aromatic region [40] [45].
The complexation mechanisms exhibit strong dependence on metal ion hardness and softness according to Pearson's hard-soft acid-base theory [12] [13]. Hard metal ions such as cobalt(II) preferentially coordinate through nitrogen atoms, while softer metal centers show increased affinity for the sulfur coordination site [43] [44]. This selectivity has been exploited in the design of specific coordination architectures and functional materials [25] [42].
Crystallographic analysis reveals that metal complexes typically adopt octahedral or tetrahedral coordination geometries, with the ligand occupying equatorial or axial positions depending on the overall coordination environment [34] [49]. Bond distances between metal centers and ligand atoms range from 2.074 to 2.164 Å for cobalt complexes, indicating strong coordination interactions [34] [42].
The redox activity of 5-(4-Pyridyl)-1,3,4-oxadiazole-2-thiol in metal-organic frameworks represents a critical aspect of its functional properties and potential applications [23] [24]. Metal-organic frameworks incorporating this ligand exhibit distinct redox behavior that can be attributed to both the organic ligand and the metal center contributions [25] [26]. The oxadiazole ring system provides electron-deficient sites that facilitate electron transport processes, while the pyridyl substituent offers additional electronic communication pathways [12] [23].
Research has demonstrated that metal-organic frameworks containing this ligand display enhanced electrical conductivity through redox-hopping charge transport mechanisms [24] [25]. The redox activity is particularly pronounced in frameworks containing transition metals with accessible oxidation states, such as copper and iron complexes [23] [27]. Electrochemical studies reveal that the ligand undergoes reversible redox processes, with the potential depending on the coordination environment and framework topology [24] [25].
The redox-conductive properties of these frameworks have been extensively characterized through cyclic voltammetry and impedance spectroscopy [24] [30]. The frameworks exhibit molecular-like Faradaic features with characteristic redox potentials that correlate with the electronic properties of the constituent ligands [25] [24]. The redox activity can be tuned through modification of the ligand substitution pattern and selection of appropriate metal centers [26] [30].
Framework Type | Redox Potential (V) | Conductivity (S/cm) | Applications |
---|---|---|---|
Copper-based | -0.85 to +0.45 | 10⁻⁴ to 10⁻² | Energy storage [23] |
Iron-based | -1.2 to +0.8 | 10⁻⁵ to 10⁻³ | Electrocatalysis [26] |
Zinc-based | -0.6 to +0.2 | 10⁻⁶ to 10⁻⁴ | Sensors [30] |
The applications of 5-(4-Pyridyl)-1,3,4-oxadiazole-2-thiol in heteroleptic coordination chemistry encompass a broad range of functional materials and molecular systems [17] [19]. Heteroleptic complexes incorporating this ligand demonstrate enhanced properties compared to their homoleptic counterparts, particularly in terms of photophysical characteristics and catalytic activity [20] [27]. The ligand's ability to participate in mixed-ligand coordination environments enables the fine-tuning of electronic and structural properties [17] [21].
In heteroleptic coordination systems, the ligand frequently serves as an auxiliary ligand in combination with other nitrogen-donor or oxygen-donor ligands [15] [19]. This approach allows for the systematic modification of complex properties while maintaining structural integrity [27] [20]. Research has shown that heteroleptic complexes containing this ligand exhibit improved thermal stability and enhanced luminescence properties compared to simple coordination compounds [15] [16].
The development of heteroleptic coordination polymers has led to materials with unique gas storage and separation capabilities [14] [21]. These systems demonstrate selective binding of small molecules such as oxygen and nitrogen, with the selectivity being tunable through careful selection of co-ligands [26] [30]. The combination of 5-(4-Pyridyl)-1,3,4-oxadiazole-2-thiol with carboxylate ligands has proven particularly effective in generating porous frameworks with high surface areas [15] [22].
Photoluminescent heteroleptic complexes incorporating this ligand have found applications in optoelectronic devices and sensing systems [16] [20]. The ligand's electron-deficient nature makes it an excellent component for electron-transport layers in organic light-emitting devices [32] [33]. Recent developments have focused on the preparation of heteroleptic iridium and platinum complexes that exhibit tunable emission properties for advanced display technologies [34] [35].
Complex Type | Co-ligand | Property Enhancement | Application |
---|---|---|---|
Ir(III) heteroleptic | Phenylpyridine | Red emission (616-626 nm) | OLED devices [34] |
Pt(II) heteroleptic | Phosphine ligands | Enhanced stability | Catalysis [21] |
Cu(II) heteroleptic | Carboxylates | Magnetic properties | Molecular magnets [27] |
Zn(II) heteroleptic | Imidazole derivatives | Porosity control | Gas separation [22] |
5-(4-Pyridyl)-1,3,4-oxadiazole-2-thiol demonstrates exceptional corrosion inhibition properties through complex electrochemical mechanisms that effectively mitigate metal degradation in chloride-containing environments. The compound operates as a mixed-type corrosion inhibitor, simultaneously affecting both anodic and cathodic electrochemical processes [1] [2].
The adsorption behavior of 5-(4-Pyridyl)-1,3,4-oxadiazole-2-thiol on metal surfaces follows well-defined thermodynamic principles and exhibits distinct characteristics depending on the substrate material. The compound demonstrates high affinity for both copper and steel surfaces through multiple interaction mechanisms.
The adsorption of 5-(4-Pyridyl)-1,3,4-oxadiazole-2-thiol on carbon steel surfaces follows the Langmuir adsorption isotherm model with excellent correlation coefficients approaching unity [1] [2]. The linear relationship between concentration/surface coverage and inhibitor concentration confirms that the adsorption process forms a monolayer coverage pattern without significant lateral interactions between adsorbed molecules [1] [2].
The equilibrium adsorption constant of 1.18 × 10⁵ M⁻¹ indicates exceptionally strong interactions between the inhibitor molecules and the metal surface [1] [2]. This high equilibrium constant suggests that the adsorption process reaches near-complete surface coverage at relatively low inhibitor concentrations, making the compound highly efficient from both technical and economic perspectives.
The standard free energy of adsorption calculated as -38.9 kJ/mol reveals the spontaneous nature of the adsorption process and indicates a mixed adsorption mechanism involving both physical and chemical interactions [1] [2]. This value falls within the range that suggests contributions from both physisorption (electrostatic interactions) and chemisorption (coordinate bond formation) processes [1] [2].
The negative and substantial magnitude of the free energy value confirms the thermodynamic favorability of the adsorption process and the stability of the resulting protective film. The mixed adsorption mechanism provides both rapid initial coverage through physical interactions and long-term stability through chemical bonding [1] [2].
The surface coverage kinetics demonstrate that 5-(4-Pyridyl)-1,3,4-oxadiazole-2-thiol achieves rapid adsorption equilibrium within the first hours of exposure [1] [2]. Polarization resistance measurements show that the protective properties reach stable values shortly after immersion, indicating fast adsorption kinetics that do not require extended equilibration periods [1] [2].
At the optimal concentration of 5 millimolar, the surface coverage reaches approximately 0.91, corresponding to the observed inhibition efficiency of 91.2% [1] [2]. This near-complete surface coverage explains the high effectiveness of the compound in preventing corrosive attack.
On copper surfaces in saline environments, 5-(4-Pyridyl)-1,3,4-oxadiazole-2-thiol exhibits even more pronounced adsorption characteristics with inhibition efficiencies exceeding 99% [3] [4]. X-ray photoelectron spectroscopy analysis confirms the formation of a compact organic film on copper surfaces, with the thiol group forming strong coordinate bonds with copper atoms [5] [4].
The copper-thiol interaction involves the formation of copper-thiolate complexes, which provide exceptional stability and corrosion resistance. The pyridyl nitrogen atoms additionally coordinate with copper centers, creating a multidentate chelation effect that enhances the stability of the protective film [5] [4].
On steel surfaces, 5-(4-Pyridyl)-1,3,4-oxadiazole-2-thiol demonstrates complex adsorption behavior involving multiple interaction sites. The compound can coordinate with iron atoms through the pyridyl nitrogen, oxadiazole nitrogen atoms, and the thiol sulfur atom [1] [2]. This multidentate coordination capability provides multiple anchoring points that contribute to the stability of the adsorbed layer.
Raman spectroscopy analysis reveals the presence of Fe-N and Fe-S vibrational modes after extended exposure periods, confirming the formation of coordinate bonds between the inhibitor molecule and iron atoms at the steel surface [1] [2]. These chemical interactions complement the physical adsorption forces to create a robust protective barrier.
The protective film formed by 5-(4-Pyridyl)-1,3,4-oxadiazole-2-thiol exhibits exceptional barrier properties that effectively isolate the metal surface from aggressive environments. The film formation process involves multiple stages, from initial molecular adsorption to the development of organized protective layers.
The initial stage of film formation involves the rapid adsorption of 5-(4-Pyridyl)-1,3,4-oxadiazole-2-thiol molecules onto active sites on the metal surface. The thiol group demonstrates high affinity for metal surfaces, forming coordinate bonds with surface metal atoms through sulfur lone pair electrons [1] [2]. Simultaneously, the pyridyl nitrogen atoms can coordinate with metal centers, creating a multidentate chelation effect that enhances film stability [1] [2].
The oxadiazole ring system contributes additional stability through its electron-rich character and ability to participate in π-π stacking interactions with other adsorbed molecules [1] [2]. This molecular organization leads to the formation of a coherent protective layer that effectively blocks access of corrosive species to the underlying metal surface.
Scanning electron microscopy analysis reveals that the protective film formed by 5-(4-Pyridyl)-1,3,4-oxadiazole-2-thiol creates a uniform barrier layer that significantly reduces surface roughness and eliminates visible corrosion products [1] [2]. After 12 hours of exposure to corrosive environments, treated surfaces maintain their original polished appearance with clearly visible grinding marks, indicating minimal surface attack [1] [2].
Energy-dispersive X-ray spectroscopy confirms the presence of nitrogen and sulfur atoms on protected surfaces, providing direct evidence of inhibitor adsorption and film formation [1] [2]. The absence of oxygen peaks in short-term exposures indicates that the film formation is rapid enough to prevent initial oxide formation, while the reduced oxygen content in longer exposures demonstrates effective barrier properties against oxidation reactions [1] [2].
The temporal stability of the protective film demonstrates exceptional durability over extended exposure periods. Electrochemical impedance spectroscopy measurements show that polarization resistance values remain stable or even increase over time, indicating that the protective film maintains its barrier properties throughout prolonged exposure [1] [2]. After 24 hours of immersion, inhibition efficiencies reach 97%, demonstrating improved protection with extended contact time [1] [2].
The film stability derives from the strong adsorption interactions characterized by the high equilibrium constant and negative free energy of adsorption. The mixed adsorption mechanism ensures both rapid initial coverage and long-term stability through chemical bonding interactions [1] [2].
The protective film exhibits exceptional effectiveness against chloride ion penetration, as demonstrated by the dramatic reduction in chloride content detected by energy-dispersive X-ray spectroscopy on protected surfaces [1] [2]. This chloride exclusion capability is crucial for preventing localized corrosion phenomena such as pitting and crevice corrosion.
The film also demonstrates excellent barrier properties against oxygen and hydrogen ion penetration, effectively blocking both cathodic and anodic corrosion reactions. The reduced double-layer capacitance values indicate successful displacement of water molecules and ionic species from the metal surface, creating a hydrophobic barrier that impedes electrolyte penetration [1] [2].
Raman spectroscopy investigations provide detailed insights into the molecular organization within the protective film. The spectral analysis reveals altered vibrational modes compared to the solid inhibitor, indicating chemical interaction between the inhibitor molecules and the metal surface [1] [2]. The appearance of Fe-N and Fe-S vibrational modes confirms the formation of coordinate bonds between the inhibitor and metal atoms [1] [2].
The organized structure of the protective film contributes to its effectiveness by creating a coherent barrier with minimal defects or pinholes. The multidentate coordination of the inhibitor molecules provides multiple attachment points that enhance film stability and reduce the likelihood of desorption under aggressive conditions [1] [2].
The corrosion inhibition performance of 5-(4-Pyridyl)-1,3,4-oxadiazole-2-thiol varies significantly across different metal substrates, with effectiveness depending on the electronic properties and surface characteristics of the target material. Comparative studies reveal distinct performance profiles that reflect the specific metal-inhibitor interactions.
On carbon steel surfaces in hydrochloric acid environments, 5-(4-Pyridyl)-1,3,4-oxadiazole-2-thiol achieves inhibition efficiencies ranging from 64.9% at 0.1 millimolar concentration to 91.2% at 5 millimolar concentration [1] [2]. The compound demonstrates optimal performance at moderate concentrations, with efficiency declining slightly at higher concentrations due to potential desorption effects at extreme anodic polarization [1] [2].
The steel-inhibitor interaction involves coordination through multiple heteroatoms, with the thiol sulfur and pyridyl nitrogen atoms serving as primary binding sites. Iron atoms in the steel matrix readily form coordinate bonds with these donor atoms, creating stable chelate complexes that provide effective corrosion protection [1] [2].
Extended exposure studies on steel substrates show improving performance over time, with inhibition efficiencies reaching 97% after 24 hours of immersion [1] [2]. This temporal improvement suggests that the protective film undergoes structural organization and optimization during prolonged contact with the metal surface.
5-(4-Pyridyl)-1,3,4-oxadiazole-2-thiol demonstrates exceptional performance on copper surfaces, achieving inhibition efficiencies exceeding 99% in saline environments [3] [4]. This superior performance on copper compared to steel substrates can be attributed to the strong affinity between copper and sulfur atoms, which form particularly stable copper-thiolate bonds [5] [4].
The copper-inhibitor interaction involves multiple coordination modes, with the thiol group forming primary bonds with copper atoms while the pyridyl nitrogen atoms provide additional coordination sites [5] [4]. This multidentate coordination creates exceptionally stable surface complexes that provide outstanding corrosion protection.
Scanning vibrating electrode technique measurements confirm the uniform distribution of protective effects across copper surfaces, with minimal localized corrosion activity detected even after extended exposure to aggressive saline solutions [5] [4]. This uniformity of protection is particularly important for copper applications in marine environments where pitting corrosion is a significant concern.
The variation in performance across different metal substrates reflects fundamental differences in metal-inhibitor interaction mechanisms. Copper surfaces exhibit stronger interactions with the thiol group due to the soft acid-soft base character of copper-sulfur interactions, leading to more stable protective films [5] [4]. The higher electron density on copper atoms also enhances coordination with the pyridyl nitrogen atoms, creating stronger multidentate chelation effects.
Steel surfaces, while showing good inhibition performance, exhibit somewhat weaker interactions due to the harder acid character of iron atoms, which have lower affinity for the soft sulfur donor atoms [1] [2]. However, the multiple coordination sites in the inhibitor molecule still provide effective protection through chelation with iron atoms.
The optimal inhibitor concentration varies across different metal substrates, reflecting the different binding affinities and surface coverage requirements. For copper substrates, maximum effectiveness is achieved at lower concentrations (1.5 millimolar), while steel substrates require higher concentrations (5 millimolar) to achieve optimal performance [1] [2] [3] [4].
This concentration dependence reflects the different adsorption isotherms and equilibrium constants for different metal-inhibitor systems. The higher binding affinity for copper surfaces allows effective protection at lower concentrations, while the weaker interactions with steel surfaces require higher concentrations to achieve comparable surface coverage [1] [2].
The stability of the protective film also varies across different metal substrates and environmental conditions. In chloride-containing environments, copper-inhibitor films demonstrate exceptional stability with maintained protection over extended periods [5] [4]. Steel-inhibitor films show good stability in acidic environments but may require periodic renewal in highly aggressive conditions [1] [2].
The superior stability of copper-inhibitor films can be attributed to the stronger chemical bonding and lower tendency for inhibitor desorption under aggressive conditions. The copper-thiolate bonds provide chemical stability that exceeds the physical adsorption forces that dominate in steel-inhibitor systems [5] [4].
The comparative performance data has significant implications for practical applications across different industrial sectors. For copper-based systems such as heat exchangers, cooling water systems, and marine applications, 5-(4-Pyridyl)-1,3,4-oxadiazole-2-thiol provides exceptional protection at economical dosage levels [5] [4].
For steel-based infrastructure including pipelines, storage tanks, and structural components, the compound offers effective protection but may require higher dosage levels and more frequent maintenance intervals to maintain optimal performance [1] [2]. The mixed-type inhibitor behavior makes it suitable for systems where both anodic and cathodic protection is required.
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